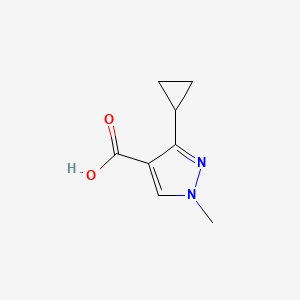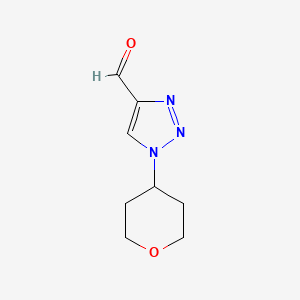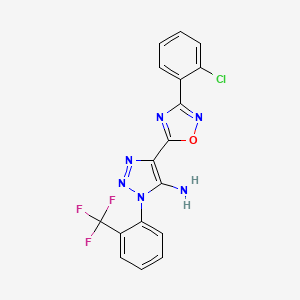
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H10ClF3N6O and its molecular weight is 406.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research indicates that certain derivatives of 1,2,4-triazole and 1,2,4-oxadiazole possess notable antimicrobial properties. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives demonstrating good to moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Hu et al. (2005) reported that oxadiazole derivatives incorporating a pyridyl triazole ring showed significant antibacterial activity, suggesting potential as antibacterial candidate drugs (Hu et al., 2005).
Synthesis and Structural Analysis
The synthesis of such compounds involves complex chemical processes, as detailed by Jäger et al. (2002), who explored the ring-fission and C–C bond cleavage reactions in N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine (Jäger et al., 2002). Additionally, studies like those by Buscemi et al. (1996) on photoinduced molecular rearrangements of 1,2,4-oxadiazoles highlight the complex photochemistry involved in the synthesis of such compounds (Buscemi et al., 1996).
Biological Screening and Pharmaceutical Potential
Compounds containing 1,2,4-triazole and 1,2,4-oxadiazole structures are also subject to biological screening for potential pharmaceutical applications. For instance, Bekircan et al. (2015) synthesized novel compounds derived from 4H-1,2,4-triazol-4-yl acetohydrazide and tested them for lipase and α-glucosidase inhibition, revealing promising results (Bekircan et al., 2015).
Eigenschaften
IUPAC Name |
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N6O/c18-11-7-3-1-5-9(11)15-23-16(28-25-15)13-14(22)27(26-24-13)12-8-4-2-6-10(12)17(19,20)21/h1-8H,22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBMPMHADMTYGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C(F)(F)F)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide](/img/structure/B2414608.png)
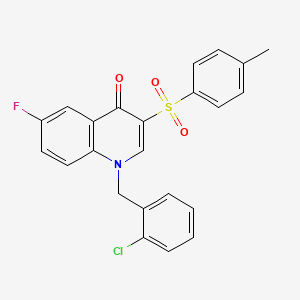
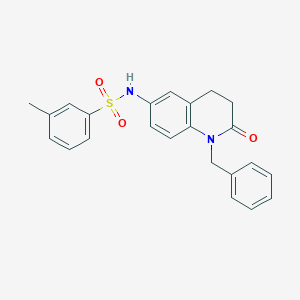
![ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2414614.png)
![2-[(4-Methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2414615.png)
![2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2414617.png)
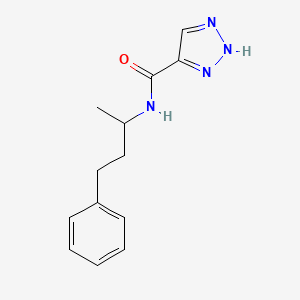
![2,4-dimethyl-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2414620.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylbenzyl)oxalamide](/img/structure/B2414621.png)
